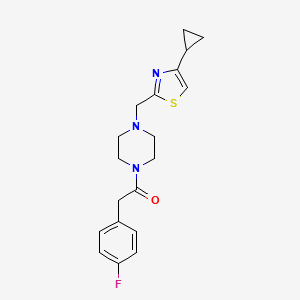

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3OS/c20-16-5-1-14(2-6-16)11-19(24)23-9-7-22(8-10-23)12-18-21-17(13-25-18)15-3-4-15/h1-2,5-6,13,15H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSOWDMKJXWSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound featuring a piperazine ring, a thiazole moiety, and a fluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The structural components suggest interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 426.36 g/mol. The compound's structure includes:

- Piperazine Ring : Known for enhancing binding affinity to biological targets.

- Thiazole Moiety : Often associated with antimicrobial and anticancer activities.

- Fluorophenyl Group : May influence the compound's lipophilicity and bioavailability.

The mechanism of action for this compound likely involves:

- Interaction with Receptors : The piperazine component can facilitate binding to neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

- Antitumor Activity : Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Biological Activity Data

The biological activity of this compound has been investigated through various assays, including:

Case Studies

Several studies have highlighted the potential of thiazole derivatives in medicinal applications:

- Anticancer Studies : In vitro studies demonstrated that similar thiazole derivatives could inhibit cell proliferation in breast and lung cancer cell lines, with IC50 values indicating significant cytotoxicity .

- Neuropharmacological Applications : Compounds with similar structural motifs have shown promise in treating neurological disorders by modulating neurotransmitter levels, suggesting potential applications for this compound in this area.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : Reaction of α-haloketones with thiourea under basic conditions.

- Cyclopropylation : Functionalization using cyclopropyl bromide.

- Piperazine Introduction : Coupling with piperazine derivatives.

- Final Coupling : Reaction with fluorophenyl ethanone under acidic or basic conditions.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

常见问题

Q. What are the common synthetic routes for 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution between 4-fluorophenyl ethanone derivatives and piperazine intermediates. Key steps include:

- Cyclopropane-thiazole coupling : Reacting cyclopropylthiazole precursors with bromomethyl intermediates under inert atmospheres (e.g., nitrogen) to form the thiazole-piperazine linkage .

- Acylation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the fluorophenyl ethanone moiety to the piperazine ring .

- Purification : Chromatography (HPLC) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How is the structural integrity of this compound validated?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR to verify the fluorophenyl, cyclopropylthiazole, and piperazine groups (e.g., δ ~7.3 ppm for aromatic protons, δ ~2.5 ppm for piperazine methylene) .

- X-ray crystallography : Using SHELX software for refinement to resolve bond lengths, angles, and molecular packing .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) .

Advanced Research Questions

Q. How does the conformational flexibility of the piperazine ring influence biological activity?

The piperazine ring’s puckering (e.g., chair vs. boat conformations) affects receptor binding. Methods to analyze this include:

- Crystallographic refinement : Using SHELXL to determine ring torsion angles and puckering amplitudes .

- Computational modeling : Density Functional Theory (DFT) to calculate energy barriers for conformational transitions .

- Structure-activity relationship (SAR) studies : Comparing bioactivity of rigidified analogs (e.g., piperazine replaced with a planar ring) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from synthetic impurities or assay variability. Mitigation involves:

- Batch validation : HPLC purity checks (>98%) and elemental analysis .

- Orthogonal assays : Using surface plasmon resonance (SPR) alongside enzyme inhibition assays to confirm target engagement .

- Structural analogs : Testing derivatives to isolate pharmacophore contributions (e.g., replacing the cyclopropyl group with methyl) .

Q. How can the compound’s stability under physiological conditions be optimized?

Stability studies focus on:

- pH-dependent degradation : Accelerated testing at pH 1–10 (simulating gastrointestinal to plasma environments) monitored via HPLC .

- Salt formation : Co-crystallization with succinic acid or HCl to enhance aqueous solubility and shelf life .

- Thermogravimetric analysis (TGA) : Assessing thermal stability up to 200°C to guide storage conditions .

Q. What methodologies identify molecular targets for this compound?

Target identification employs:

- Molecular docking : Tools like AutoDock Vina to predict binding to kinases or GPCRs, guided by the fluorophenyl-thiazole pharmacophore .

- Chemical proteomics : Immobilized compound pulldowns combined with LC-MS/MS to isolate interacting proteins .

- Mutagenesis : Validating binding pockets by introducing point mutations in suspected targets (e.g., COX-2) .

Q. How can solubility challenges be addressed during formulation?

Strategies include:

- Co-solvent systems : Using PEG-400 or cyclodextrin inclusion complexes to improve aqueous solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

- Phase solubility diagrams : Screening co-crystals with citric acid or urea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。